[(8R,9S,13S,14S,17R)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] pentanoate
Description
[(8R,9S,13S,14S,17R)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] pentanoate is a synthetic ester of 17alpha-Estradiol, a stereoisomer of the naturally occurring estrogen, 17beta-Estradiol. Unlike 17beta-Estradiol, 17alpha-Estradiol has a reduced affinity for estrogen receptors, making it a non-feminizing estrogen. This compound is primarily studied for its potential therapeutic benefits, including neuroprotection and anti-inflammatory properties .
Properties
CAS No. |
182624-54-0 |
|---|---|
Molecular Formula |
C23H32O3 |
Molecular Weight |
356.5 g/mol |
IUPAC Name |
[(13S)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] pentanoate |
InChI |
InChI=1S/C23H32O3/c1-3-4-5-22(25)26-21-11-10-20-19-8-6-15-14-16(24)7-9-17(15)18(19)12-13-23(20,21)2/h7,9,14,18-21,24H,3-6,8,10-13H2,1-2H3/t18?,19?,20?,21?,23-/m0/s1 |
InChI Key |
RSEPBGGWRJCQGY-LUKFGJPWSA-N |
SMILES |
CCCCC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)O)C |
Isomeric SMILES |
CCCCC(=O)OC1CCC2[C@@]1(CCC3C2CCC4=C3C=CC(=C4)O)C |
Canonical SMILES |
CCCCC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)O)C |
Synonyms |
(17α)-Estra-1,3,5(10)-triene-3,17-diol 17-Pentanoate; |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [(8R,9S,13S,14S,17R)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] pentanoate typically involves the esterification of 17alpha-Estradiol with valeric acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: [(8R,9S,13S,14S,17R)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] pentanoate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 17alpha-Estradiol and valeric acid.
Oxidation: The compound can undergo oxidation reactions, although specific conditions and reagents for such reactions are less commonly reported.
Reduction: Reduction reactions are less common for this compound due to the stability of the ester bond.
Common Reagents and Conditions:
Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.
Oxidation: Potential oxidizing agents include potassium permanganate or chromium trioxide, although specific studies on this compound are limited.
Major Products Formed:
Hydrolysis: 17alpha-Estradiol and valeric acid.
Oxidation: Products depend on the specific oxidizing agent used and the reaction conditions.
Scientific Research Applications
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its neuroprotective effects and potential to reduce oxidative stress.
Medicine: Explored for its anti-inflammatory properties and potential to mitigate age-related diseases such as Alzheimer’s and Parkinson’s
Mechanism of Action
The mechanism of action of [(8R,9S,13S,14S,17R)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] pentanoate involves its interaction with estrogen receptors, albeit with reduced affinity compared to 17beta-Estradiol. The compound exerts its effects through the following pathways:
Estrogen Receptor Binding: Binds to estrogen receptors, particularly estrogen receptor alpha (ERα), to modulate gene expression.
Neuroprotection: Reduces oxidative stress and amyloid toxicity, providing neuroprotective effects.
Anti-inflammatory: Inhibits inflammatory pathways, potentially reducing chronic inflammation associated with aging
Comparison with Similar Compounds
17beta-Estradiol: The naturally occurring estrogen with potent estrogenic properties.
Estrone: Another naturally occurring estrogen with different receptor affinities and biological effects.
Estriol: A weaker estrogen compared to 17beta-Estradiol and estrone.
Uniqueness of [(8R,9S,13S,14S,17R)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] pentanoate:
Non-feminizing: Unlike 17beta-Estradiol, this compound does not induce feminizing effects, making it suitable for therapeutic applications in both males and females.
Neuroprotective and Anti-inflammatory: Exhibits unique neuroprotective and anti-inflammatory properties, making it a promising candidate for treating neurodegenerative and inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
